molecular formula C16H16Cl2F3N5O B2906557 4-Chloro-5-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-2-ethyl-3(2H)-pyridazinone CAS No. 320421-65-6

4-Chloro-5-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-2-ethyl-3(2H)-pyridazinone

Cat. No.: B2906557
CAS No.: 320421-65-6
M. Wt: 422.23
InChI Key: GOZOHGRDIKLJGP-UHFFFAOYSA-N
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Description

4-Chloro-5-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-2-ethyl-3(2H)-pyridazinone is a pyridazinone derivative developed as a potent phosphodiesterase-4 (PDE4) inhibitor . The compound is of high interest in pharmacological research due to its potential for treating a range of inflammatory conditions. PDE4 is a key enzyme in the hydrolysis of cyclic adenosine monophosphate (cAMP), and its inhibition leads to elevated intracellular cAMP levels in immune cells, resulting in broad anti-inflammatory effects . This mechanism positions PDE4 inhibitors as promising therapeutic candidates for diseases such as chronic obstructive pulmonary disease (COPD), asthma, atopic dermatitis, rheumatoid arthritis, and psoriasis . The pyridazinone scaffold is recognized in medicinal chemistry for its versatility and ability to interact with various biological targets, making it a privileged structure in drug discovery . This specific compound is intended for research applications only, providing scientists with a valuable tool for investigating PDE4-related pathways and developing new anti-inflammatory therapeutics.

Properties

IUPAC Name

4-chloro-5-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-ethylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2F3N5O/c1-2-26-15(27)13(18)12(9-23-26)24-3-5-25(6-4-24)14-11(17)7-10(8-22-14)16(19,20)21/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZOHGRDIKLJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=C(C=N1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-5-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-2-ethyl-3(2H)-pyridazinone is a complex organic compound that has garnered attention in drug discovery due to its potential biological activities. This article synthesizes available research findings, focusing on the compound's pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula C17H19Cl2F3N4C_{17}H_{19}Cl_2F_3N_4 and has a molecular weight of approximately 427.26 g/mol. Its structure features a pyridazinone core, which is often associated with various biological activities.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Anticancer Activity : Many derivatives of pyridazinones have shown promising results against various cancer cell lines. For instance, the presence of fluorinated groups has been linked to enhanced cytotoxicity against tumor cells.
  • Antimicrobial Properties : Compounds with piperazine moieties often demonstrate significant antibacterial and antifungal properties.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including kinases and deacetylases, which are crucial in cancer progression and other diseases.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest the following pathways:

  • Kinase Inhibition : Similar compounds have been shown to inhibit kinases involved in cell proliferation and survival, making them potential candidates for cancer therapy.
  • Apoptosis Induction : Evidence points towards the ability of this compound to induce apoptosis in cancer cells through various signaling pathways.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, potentially mitigating oxidative stress-related damage in cells.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds:

StudyFindings
Demonstrated cytotoxic effects on HeLa and Caco-2 cell lines with IC50 values indicating moderate potency.
Identified significant antimicrobial activity against Gram-positive bacteria, suggesting potential use in treating infections.
Showed inhibition of specific kinases with implications for targeted cancer therapies.

Comparison with Similar Compounds

Substituent Variations at Position 5

Compound Name Substituent at Position 5 Key Properties Biological Activity Synthesis Challenges
Target Compound 4-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino Enhanced binding affinity due to aromatic and heterocyclic motifs Not explicitly reported, but piperazino-pyridinyl motifs are common in herbicides Sensitivity of trifluoromethyl groups to strong bases during substitution
Sandoz 6706 () Dimethylamino + trifluoromethylphenyl Disrupts chloroplast development in plants Herbicidal (inhibits carotenoid synthesis) Stable under physiological conditions
4-Chloro-5-methoxy-2-(β-trifluoroethyl)-3(2H)-pyridazinone () Methoxy High reactivity with nucleophiles Pharmaceutical potential (unstable under basic conditions) β-Trifluoroethyl group eliminated by strong bases
4-Chloro-2-methyl-5-morpholino-3(2H)-pyridazinone () Morpholino Improved solubility due to oxygenated ring Not reported Straightforward synthesis with mild conditions

Substituent Variations at Position 2

Compound Name Substituent at Position 2 Impact on Stability Application
Target Compound Ethyl Moderate steric bulk; balances lipophilicity Likely agrochemical/pharmaceutical
TZC-5665 () Complex phenoxy-propylamino chain Enhances cardiac tissue penetration Cardiotonic (phosphodiesterase III inhibitor)
4-Chloro-5-dimethylamino-2-phenyl-3(2H)-pyridazinone () Phenyl Increased aromatic stacking potential Unclear; structural analog for drug discovery

Trifluoromethyl-Containing Analogs

Compound Name Trifluoromethyl Position Key Features
Target Compound On pyridinyl ring at position 5 Improves resistance to oxidative metabolism
4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone (–6) On phenyl ring Broad-spectrum bioactivity (e.g., enzyme inhibition)
4-Methyl-5-trifluoromethyl-2H-pyridazin-3-one () Directly on pyridazinone core Simplified structure for mechanistic studies

Key Research Findings

  • Synthesis Challenges : The trifluoromethyl group in the target compound and analogs (e.g., ) is prone to elimination under basic conditions, necessitating milder reagents like potassium carbonate for substitutions .
  • Biological Activity: Piperazino-pyridinyl derivatives (e.g., ) are linked to herbicide development due to their ability to block chloroplast ribosomes . Cardiac-active pyridazinones (e.g., TZC-5665 in ) demonstrate dual β-blocking and phosphodiesterase III inhibitory effects, highlighting substituent-dependent pharmacology .
  • Structural Insights :
    • Ethyl at position 2 (target compound) offers a balance between steric hindrance and solubility compared to bulkier groups like phenyl () .
    • Trifluoromethyl groups enhance bioavailability but require careful handling during synthesis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Chloro-5-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-2-ethyl-3(2H)-pyridazinone?

  • The synthesis typically involves coupling a piperazine-substituted pyridine derivative with a chlorinated pyridazinone core. Key steps include nucleophilic substitution at the pyridazinone’s 5-position and alkylation at the 2-position. Refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) with bases like K₂CO₃ facilitates these reactions. Purification often employs column chromatography or recrystallization .

Q. How can structural characterization be performed to confirm the identity of this compound?

  • Use a combination of ¹H/¹³C NMR to verify substitution patterns (e.g., ethyl group at C2, piperazino linkage at C5). High-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography (as demonstrated for structurally similar pyridazinones in and ) resolves stereochemistry and hydrogen-bonding networks .

Q. What solvents and conditions are optimal for solubility testing?

  • Preliminary solubility screening should include polar solvents (DMSO, methanol) and aqueous buffers (pH 1–12). For poorly soluble analogs, sonication or co-solvents (e.g., PEG-400) may enhance dissolution. Note that solubility data for this compound is not explicitly reported; experimental validation is required .

Advanced Research Questions

Q. How can computational methods aid in predicting the compound’s reactivity or biological target interactions?

  • Density Functional Theory (DFT) calculations optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps). Molecular docking (using software like AutoDock Vina) models interactions with biological targets (e.g., enzymes with piperazine-binding pockets). Reaction path searches (as in ) can identify energetically favorable synthetic pathways .

Q. What strategies resolve contradictions in reported biological activity data for pyridazinone derivatives?

  • Conduct dose-response assays across multiple cell lines to assess potency variability. Compare results under standardized conditions (e.g., ATP-based viability assays). Use kinetic solubility assays to rule out false negatives from poor solubility. For MAO inhibition (as in ), validate selectivity via isoform-specific assays .

Q. How can reaction yields be improved for large-scale synthesis?

  • Optimize stoichiometry of the piperazine and pyridazinone precursors. Introduce microwave-assisted synthesis to reduce reaction time. Employ flow chemistry for better heat/mass transfer. Monitor intermediates via in-situ FTIR to identify bottlenecks .

Q. What analytical techniques validate the compound’s stability under physiological conditions?

  • LC-MS/MS tracks degradation products in simulated gastric fluid (pH 2) and plasma. Accelerated stability studies (40°C/75% RH) assess shelf life. For photostability, expose samples to UV light (ICH Q1B guidelines) .

Methodological Tables

Table 1. Key Synthetic Parameters for Piperazine-Pyridazinone Coupling

ParameterOptimal ConditionReference
SolventAcetonitrile
BaseK₂CO₃
Temperature80°C (reflux)
Reaction Time12–24 hours
PurificationSilica gel chromatography (EtOAc/hexane)

Table 2. Common Pitfalls in Biological Assays and Solutions

IssueSolutionReference
Low solubilityUse DMSO/PBS co-solvent
Off-target effectsCounter-screening
Batch variabilityStrict QC via HPLC

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